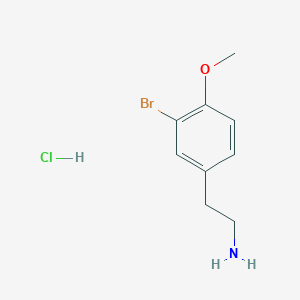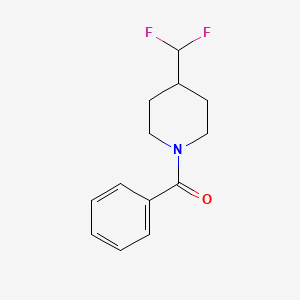
tert-butyl N-(2-methyl-6-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-methyl-6-nitrophenyl)carbamate typically involves the reaction of 2-methyl-6-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
2-methyl-6-nitroaniline+tert-butyl chloroformate→tert-butyl N-(2-methyl-6-nitrophenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: Conversion of the nitro group to an amino group results in the formation of tert-butyl N-(2-methyl-6-aminophenyl)carbamate.
Substitution: Depending on the nucleophile used, various substituted carbamates can be formed.
Scientific Research Applications
tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-methyl-6-nitrophenyl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, the compound may act as a prodrug, releasing an active pharmacophore upon enzymatic cleavage of the carbamate group. The nitro group can also undergo reduction to form an amino group, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-(2-mercaptoethyl)carbamate: Contains a thiol group, offering different reactivity and applications.
tert-Butyl N-(2-methoxyphenyl)carbamate: Contains a methoxy group, providing different electronic properties.
Uniqueness
tert-Butyl N-(2-methyl-6-nitrophenyl)carbamate is unique due to the presence of both a nitro group and a tert-butyl carbamate group. This combination allows for versatile reactivity, making it useful in various synthetic and research applications.
Properties
CAS No. |
885953-51-5 |
|---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-8-6-5-7-9(14(16)17)10(8)13-11(15)18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |
InChI Key |
JMBIADRKSRAOSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[(difluoromethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B13496264.png)
![tert-butyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13496270.png)
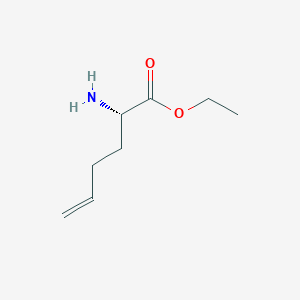
![5-Methoxy-4-azatricyclo[4.3.1.1,3,8]undec-4-ene](/img/structure/B13496291.png)

![tert-butyl 7a-(hydroxymethyl)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate, Mixture of diastereomers](/img/structure/B13496297.png)

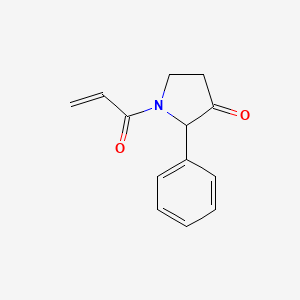

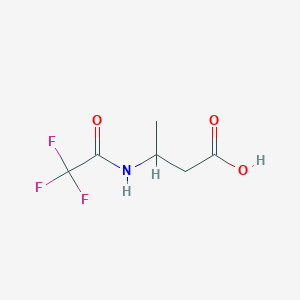
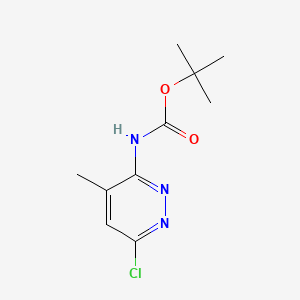
amine hydrochloride](/img/structure/B13496320.png)
